2-Hydrazino-3,5-bis(trifluoromethyl)pyridine chemical properties
2-Hydrazino-3,5-bis(trifluoromethyl)pyridine chemical properties
Part 1: Introduction & Core Significance
2-Hydrazino-3,5-bis(trifluoromethyl)pyridine (CAS: 129015-67-4 ) is a specialized fluorinated heterocyclic building block used primarily in the synthesis of high-value pharmaceutical and agrochemical scaffolds.
Its structural uniqueness lies in the 3,5-bis(trifluoromethyl) substitution pattern. While mono-trifluoromethyl pyridines are common, the bis-substitution creates an electron-deficient pyridine ring with distinct reactivity and physicochemical properties:
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Enhanced Electrophilicity: The two
groups at the 3- and 5-positions exert a strong electron-withdrawing effect ( and effects), making the 2-position highly susceptible to nucleophilic attack during initial synthesis but also influencing the nucleophilicity of the hydrazine tail. -
Lipophilicity Modulation: The bis-trifluoromethyl motif significantly increases the LogP of derived molecules, a critical parameter for membrane permeability in drug discovery.
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Metabolic Stability: The strategic placement of fluorine blocks metabolic oxidation at the 3 and 5 positions, often extending the half-life of the final drug candidate.
Chemical Identity
| Property | Detail |
| CAS Number | 129015-67-4 |
| IUPAC Name | 2-hydrazinyl-3,5-bis(trifluoromethyl)pyridine |
| Molecular Formula | |
| Molecular Weight | 245.13 g/mol |
| Appearance | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; sparingly soluble in water. |
Part 2: Synthesis & Manufacturing
The synthesis of 2-hydrazino-3,5-bis(trifluoromethyl)pyridine follows a classic Nucleophilic Aromatic Substitution (
Protocol: Displacement
Precursor: 2-Chloro-3,5-bis(trifluoromethyl)pyridine (or the 2-Fluoro analog).
Reagent: Hydrazine Hydrate (
Step-by-Step Methodology
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Preparation: Dissolve 2-chloro-3,5-bis(trifluoromethyl)pyridine (1.0 eq) in a polar protic solvent such as Ethanol (EtOH) or a polar aprotic solvent like THF.
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Note: Ethanol is preferred for green chemistry compliance and ease of workup.
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Addition: Add Hydrazine Hydrate (excess, typically 3.0–5.0 eq) dropwise at room temperature.
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Critical: Excess hydrazine is required to prevent the formation of the dimer (bis-pyridyl hydrazine) where the product reacts with another equivalent of the starting chloride.
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Reaction: Heat the mixture to reflux (
) for 2–4 hours. Monitor consumption of the chloride by TLC or LC-MS. -
Workup:
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Cool the reaction mixture to room temperature.
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Concentrate under reduced pressure to remove solvent and excess hydrazine.
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Triturate the residue with cold water or hexanes to precipitate the product.
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Filter and dry the solid under vacuum.
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Caption:
Part 3: Chemical Reactivity & Applications
The hydrazine moiety at the 2-position acts as a dinucleophile, capable of reacting with various electrophiles to form fused heterocyclic systems. This is the primary utility of CAS 129015-67-4 in medicinal chemistry.
Formation of [1,2,4]Triazolo[4,3-a]pyridines
Reacting the hydrazine with orthoesters or carboxylic acids leads to the formation of a 1,2,4-triazole ring fused to the pyridine. This scaffold is isosteric with quinoline and is widely used in kinase inhibitors (e.g., c-Met inhibitors).
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Reagents: Triethyl orthoformate (for R=H) or Acetic Anhydride (for R=Me).
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Conditions: Reflux in acetic acid or neat heating.
Formation of Pyrazolo[4,3-c]pyridines (via Hydrazones)
Condensation with 1,3-diketones (e.g., acetylacetone) typically yields pyrazoles. However, depending on conditions (acidic vs. neutral), cyclization onto the pyridine nitrogen can occur, forming fused pyrazolopyridine systems.
Hydrazone Formation
Condensation with aldehydes or ketones yields stable hydrazones. These are often used as intermediates for further functionalization or as final compounds to test for biological activity (e.g., antimicrobial agents).
Caption: Primary divergent synthesis pathways. The hydrazine group serves as a versatile anchor for constructing fused heterocycles.
Comparative Reactivity Table
| Reaction Partner | Product Class | Mechanism | Key Application |
| Triethyl Orthoformate | Triazolo[4,3-a]pyridine | Cyclocondensation | Kinase Inhibitors (e.g., c-Met) |
| Acetylacetone | Pyrazolyl-pyridine | Condensation | Agrochemicals (Fungicides) |
| Benzaldehyde | Aryl Hydrazone | Imine formation | Antimicrobial screening |
| Phosgene / Triphosgene | Triazolone | Carbonylation | Polymerase Inhibitors |
Part 4: Handling & Safety Data
As a hydrazine derivative, this compound must be handled with strict safety protocols. Hydrazines are generally considered potential genotoxins and sensitizers.
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GHS Classification:
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Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hydrazines can oxidize upon prolonged exposure to air, turning dark.
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Incompatibility: Strong oxidizing agents, acid chlorides, anhydrides.
References
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Chemical Identity & Catalog Data: 2-Hydrazinyl-3,5-bis(trifluoromethyl)pyridine (CAS 129015-67-4). BLD Pharm / Sigma-Aldrich Catalog.
- Synthesis Methodology:Nucleophilic substitution of electron-deficient pyridines. General protocol adapted from: Journal of Heterocyclic Chemistry, "Synthesis of Trifluoromethylpyridines".
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Reactivity (Triazoles): Synthesis of [1,2,4]triazolo[4,3-a]pyridines. Organic Chemistry Portal.
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Applications in Drug Discovery: Trifluoromethylpyridines in Pharmaceutical Discovery. Research Outreach, 2023.
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Related Scaffold Synthesis: Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives. Molecules, 2021.[2][3]
Sources
- 1. 2-Hydroxy-5-(trifluoromethyl)pyridine 97 33252-63-0 [sigmaaldrich.com]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
